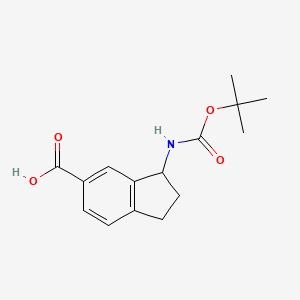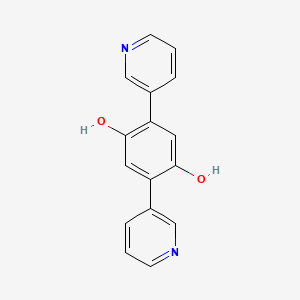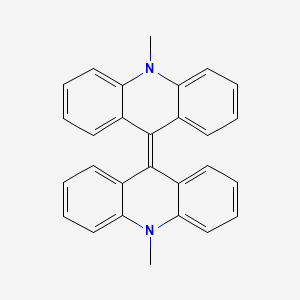
Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C28H22N2 It is characterized by its unique structure, which consists of two acridine units connected by a central carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with methylating agents. One common method includes the use of titanium tetrachloride and zinc in 1,4-dioxane, heated for 72 hours . This reaction facilitates the formation of the desired biacridinylidene structure.
Industrial Production Methods: While specific industrial production methods for 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used.
科学的研究の応用
10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties
作用機序
The mechanism by which 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
類似化合物との比較
Acridine: A parent compound with similar structural features but lacking the central carbon-carbon double bond.
9,9’-Biacridine: Similar structure but without the methyl groups at the 10,10’ positions.
10,10’-Dimethyl-9,9’-biacridinium dinitrate: A related compound with different counterions and properties.
Uniqueness: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is unique due to its specific structural modifications, which impart distinct electronic and steric properties
特性
CAS番号 |
23663-77-6 |
|---|---|
分子式 |
C28H22N2 |
分子量 |
386.5 g/mol |
IUPAC名 |
10-methyl-9-(10-methylacridin-9-ylidene)acridine |
InChI |
InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3 |
InChIキー |
CRHZVLQAEXLPMY-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)C)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


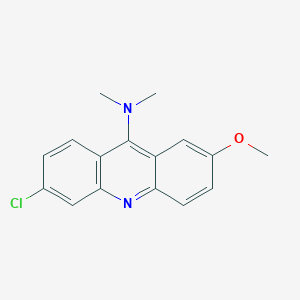
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
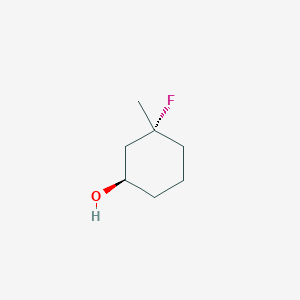
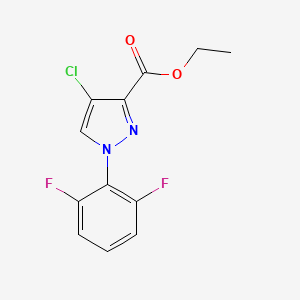
![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
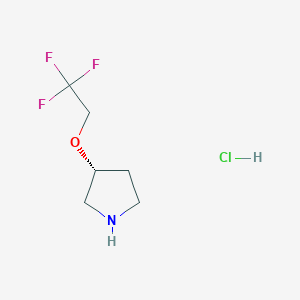
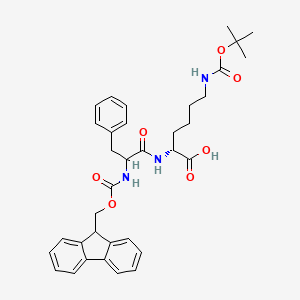
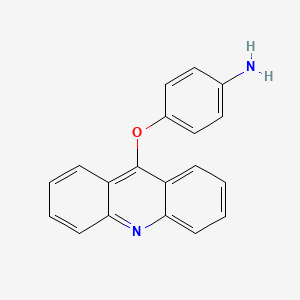
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)
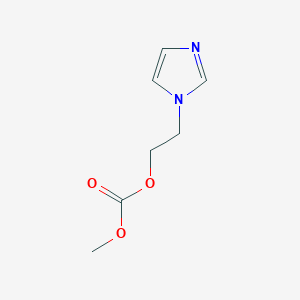
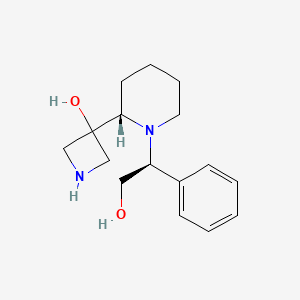
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)
